1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone
CAS No.: 1546211-12-4
Cat. No.: VC4424804
Molecular Formula: C13H10N2O4
Molecular Weight: 258.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546211-12-4 |
|---|---|
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 258.233 |
| IUPAC Name | 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone |
| Standard InChI | InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3 |
| Standard InChI Key | IZGKWONXCWCUSH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Key Findings
1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (CAS: 1546211-12-4) is a heterocyclic compound featuring a pyridine core substituted with a 4-nitrophenoxy group and an acetyl moiety. It serves as a critical intermediate in pharmaceutical synthesis and exhibits structural motifs associated with bioactivity. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to elucidate its properties, synthesis, and applications.
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name is 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone, with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . Key structural features include:
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Pyridine ring: Substituted at the 3-position with an acetyl group and at the 6-position with a 4-nitrophenoxy group.
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Nitrophenoxy moiety: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ | |
| Molecular Weight | 258.23 g/mol | |
| XLogP3 | 2.2 | |
| Topological Polar SA | 85 Ų | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.58 (2H, s, CH₂), 8.05–7.39 (aromatic protons), 8.39 (1H, s, CH) .
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IR (KBr): Peaks at 1645 cm⁻¹ (C=O), 1574 cm⁻¹ (NO₂), and 3342 cm⁻¹ (NH) .
Synthetic Routes
Nucleophilic Aromatic Substitution
A common method involves reacting 5,6-diaminopyridine-3-ol with 4-nitrophenyl derivatives under basic conditions. For example:
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Acetylation: 5,6-Diaminopyridine-3-ol reacts with acetic anhydride to form an intermediate .
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Etherification: The hydroxyl group is activated via potassium carbonate in DMF, followed by substitution with 4-chloronitrobenzene .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, reflux | 92% |
| Etherification | K₂CO₃, DMF, 4-chloronitrobenzene | 85% |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium catalysts for coupling 1-(6-methylpyridin-3-yl)ethanone with aryl halides. For instance, using 4-bromophenylmethylsulfone and Pd(OAc)₂ in DMF at 85°C yields the target compound with 83% efficiency .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Nitro Reduction: The nitro group can be reduced to an amine using hydrogenation (H₂/Pd-C), forming 1-(6-(4-aminophenoxy)pyridin-3-yl)ethanone.
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Acetyl Modifications: The ketone undergoes condensation reactions with hydrazines to form hydrazones, as demonstrated in antitubercular agent synthesis .
Stability and Degradation
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The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic media due to the labile ether linkage.
Biological Activity and Applications
Pharmaceutical Intermediates
The compound is a precursor in synthesizing COX-2 inhibitors like Etoricoxib, where it facilitates aryl-aryl coupling steps .
Industrial and Research Applications
Material Science
The nitro group’s electron-deficient nature makes the compound a candidate for optoelectronic materials, though literature evidence remains sparse.
Analytical Chemistry
Used as a standard in HPLC and mass spectrometry due to its distinct UV-Vis absorption profile (λₘₐₓ ≈ 270 nm) .
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